Methyl 3,4-dimethoxybenzoate
Overview
Description
Methyl 3,4-dimethoxybenzoate, also known as methyl veratrate, is an organic compound with the molecular formula C10H12O4. It is a methyl ester derivative of 3,4-dimethoxybenzoic acid. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,4-dimethoxybenzoate can be synthesized through the esterification of 3,4-dimethoxybenzoic acid with methanol in the presence of a catalyst. One common method involves using dicyclohexylcarbodiimide as a catalyst, which allows the reaction to proceed under mild conditions and results in a high yield . The reaction typically occurs at temperatures below 45°C.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of veratric acid and methanol, catalyzed by dicyclohexylcarbodiimide. This method is preferred due to its safety and environmental benefits, as it avoids the use of hazardous concentrated sulfuric acid .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethoxybenzoic acid.
Reduction: Reduction reactions can convert it to 3,4-dimethoxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products Formed:
Oxidation: 3,4-dimethoxybenzoic acid.
Reduction: 3,4-dimethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3,4-dimethoxybenzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3,4-dimethoxybenzoic acid, which can then participate in various biochemical pathways. The methoxy groups on the benzene ring can also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Methyl 3,5-dimethoxybenzoate: Similar in structure but with methoxy groups at different positions.
Methyl 4-methoxybenzoate: Contains only one methoxy group.
Methyl 2,4-dimethoxybenzoate: Methoxy groups at different positions on the benzene ring.
Uniqueness: Methyl 3,4-dimethoxybenzoate is unique due to the specific positioning of its methoxy groups, which can significantly influence its chemical reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
methyl 3,4-dimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGQPYZPEWAPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062207 | |
Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-38-1 | |
Record name | Methyl 3,4-dimethoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 3,4-dimethoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 3,4-DIMETHOXYBENZOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15668 | |
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Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,4-dimethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 3,4-DIMETHOXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVN42ZC9BD | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 3,4-dimethoxybenzoate in the synthesis of cryptopleurine?
A1: this compound serves as a key starting material in the multi-step synthesis of (±)-cryptopleurine, an alkaloid. The process involves reacting this compound with 2-methylpyridine and 4-methoxyphenylacetyl chloride. [] This reaction sequence ultimately leads to the formation of 2-(3,4-dihydroxyphenyl)-cis-3-(4-hydroxyphenyl)quinolizidin-4-one, an intermediate that undergoes further transformations to yield the final cryptopleurine molecule. []
Q2: How can this compound be used to study the aerobic oxidation of lignin model compounds?
A2: this compound is the methyl ester of 3,4-dimethoxybenzoic acid, which is formed during the aerobic oxidation of 3,4-dimethoxytoluene. [] 3,4-Dimethoxytoluene serves as a model compound for lignin, a complex polymer found in plant cell walls. Researchers studying the catalytic oxidation of lignin with metal/bromide catalysts can analyze the formation of this compound as a measure of reaction progress and efficiency. []
Q3: Is there a method to differentiate this compound from similar compounds using spectroscopic techniques?
A3: Yes, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a reliable method for distinguishing this compound from structurally related compounds. [] Each carbon atom in the molecule resonates at a specific frequency in the 13C NMR spectrum, creating a unique fingerprint. Researchers have reported the specific 13C NMR chemical shifts and 1J(C,H) coupling constants for this compound, allowing for its unambiguous identification. []
Q4: Can this compound be synthesized from other readily available chemicals?
A4: Yes, one established method involves the nitration of this compound with concentrated nitric acid (HNO3) in acetic acid at 70°C. [] This reaction is followed by reduction using Raney nickel in tetrahydrofuran (THF) and subsequent cyclization with ammonium acetate in formamide. [] The final step involves chlorination using phosphorus oxychloride (POCl3) in dimethylformamide (DMF) at 100°C. []
Q5: Has this compound been identified in any natural sources?
A5: Yes, research indicates the presence of this compound in Tabebuia palmeri, a plant species known for its medicinal properties. [] Phytochemical investigations utilizing various extraction and isolation techniques have confirmed its occurrence in this plant. []
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